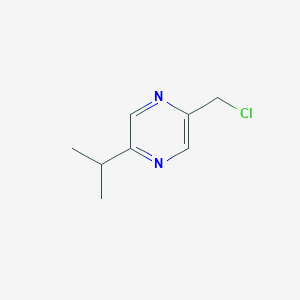
2-(Chloromethyl)-5-isopropylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-isopropylpyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a chloromethyl group at the second position and an isopropyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-isopropylpyrazine typically involves the chloromethylation of 5-isopropylpyrazine. One common method is the reaction of 5-isopropylpyrazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making it more electrophilic and susceptible to nucleophilic attack by the pyrazine ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-isopropylpyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form pyrazine N-oxides.
Reduction: Reduction reactions can modify the pyrazine ring or the substituents attached to it.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted pyrazines with various functional groups.
Oxidation: Products include pyrazine N-oxides and other oxidized derivatives.
Reduction: Products include reduced pyrazine derivatives with modified substituents.
Scientific Research Applications
2-(Chloromethyl)-5-isopropylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-isopropylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .
Comparison with Similar Compounds
2-Chloromethyl-1,3-dioxolane: Another chloromethyl-substituted heterocycle with different ring structure and properties.
2-Chloromethyl-4-methylquinazoline: A compound with a similar chloromethyl group but different ring system and biological activities.
Uniqueness: 2-(Chloromethyl)-5-isopropylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of a chloromethyl group and an isopropyl group on the pyrazine ring differentiates it from other similar compounds and provides unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(chloromethyl)-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)8-5-10-7(3-9)4-11-8/h4-6H,3H2,1-2H3 |
InChI Key |
XBPJCKFSRFHKOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(N=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


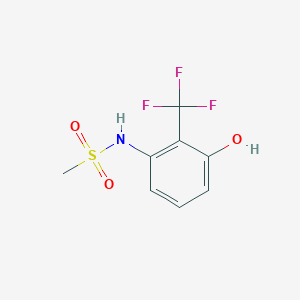

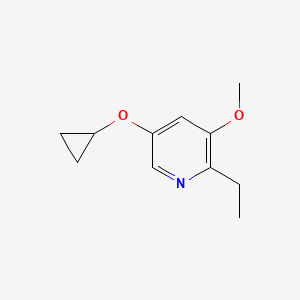


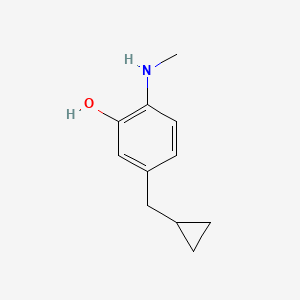

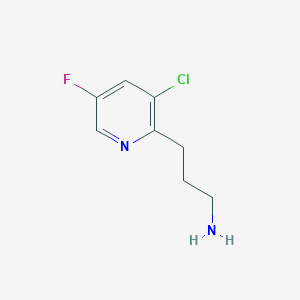
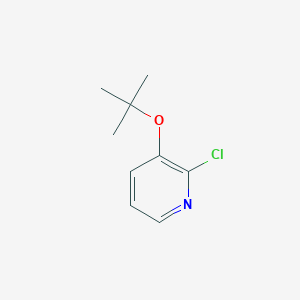

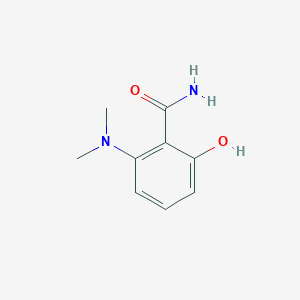
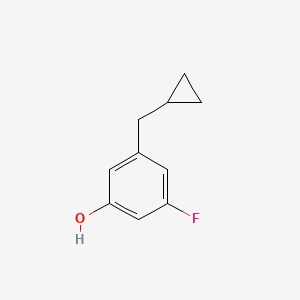

![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
